molecular formula C8H10O4 B1583482 Cyclohex-4-ene-1,2-dicarboxylic acid CAS No. 88-98-2

Cyclohex-4-ene-1,2-dicarboxylic acid

Cat. No.: B1583482
CAS No.: 88-98-2
M. Wt: 170.16 g/mol
InChI Key: UFDHBDMSHIXOKF-UHFFFAOYSA-N
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Description

Cyclohex-4-ene-1,2-dicarboxylic acid is an organic compound with the molecular formula C8H10O4. It is a derivative of cyclohexene, featuring two carboxylic acid groups at the 1 and 2 positions. This compound is notable for its role in various chemical reactions and its applications in scientific research.

Mechanism of Action

Target of Action

Cyclohex-4-ene-1,2-dicarboxylic acid primarily targets the Friedel–Crafts alkylation of benzene . This reaction is a cornerstone in organic chemistry, leading to the formation of carbon-carbon bonds and expanding the complexity of organic molecules .

Mode of Action

The interaction of this compound with its target involves a quantum chemical process . The compound participates in the Friedel–Crafts alkylation of benzene, where it acts as an alkylating agent . Theoretical enthalpies of formation show that it is more favorable for (1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic acid (syn-product) than for (1R,2S,4S)-4-phenylcyclohexane-1,2-dicarboxylic acid (anti-product) .

Biochemical Pathways

The biochemical pathway affected by this compound is the Friedel–Crafts alkylation pathway . This pathway is crucial in the synthesis of complex organic molecules. The compound’s interaction with this pathway results in the formation of new carbon-carbon bonds, leading to the creation of more complex molecules .

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds, specifically in the Friedel–Crafts alkylation of benzene . This leads to the creation of more complex organic molecules. On a cellular level, the effects would depend on the specific context and role of these newly formed molecules.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pressure conditions can affect the rate and direction of the Friedel–Crafts alkylation . Moreover, the presence of other substances, such as catalysts, can also play a significant role in the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohex-4-ene-1,2-dicarboxylic acid is typically synthesized via the Diels-Alder reaction. This reaction involves the combination of a diene, such as 1,3-butadiene, with a dienophile, such as maleic anhydride. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the Diels-Alder reaction is scaled up using similar reactants and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Cyclohex-4-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

    Oxidation: Cyclohexane-1,2-dicarboxylic acid.

    Reduction: Cyclohexane-1,2-dicarboxylic acid derivatives.

    Substitution: Esters or amides of this compound.

Comparison with Similar Compounds

Cyclohex-4-ene-1,2-dicarboxylic acid can be compared with other similar compounds, such as:

This compound is unique due to its combination of a cyclohexene ring and two carboxylic acid groups, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

cyclohex-4-ene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUAAIDVFMVTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861676
Record name 4-Cyclohexene-1,2-dicarboxylic acid
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Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

88-98-2, 68307-92-6, 2305-26-2, 15573-40-7
Record name Tetrahydrophthalic acid
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Record name 4-Cyclohexene-1,2-dicarboxylic acid, monocastor oil alkyl esters
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Record name cis-4-Cyclohexene-1,2-dicarboxylic acid
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Record name 4-Cyclohexene-1,2-dicarboxylic acid
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Record name Cyclohex-4-ene-1,2-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the stereochemical implications of synthesizing cyclohex-4-ene-1,2-dicarboxylic acid derivatives?

A1: The synthesis of this compound derivatives often results in a mixture of isomers. Researchers have successfully synthesized both enantiomers of chiral cis-cyclohex-4-ene-1,2-dicarboxylic acid derivatives through optical resolution using (4S)-isopropyl-1,3-thiazolidine-2-thione. This method enables the isolation of specific enantiomers, which can be further modified through aminolysis, methanolysis, and hydrolysis []. Similarly, both enantiomers of trans-cyclohex-4-ene-1,2-dicarboxylic acid have been synthesized, offering valuable building blocks for various applications [].

Q2: Can you elaborate on the use of this compound derivatives in organic synthesis?

A2: this compound derivatives serve as versatile building blocks in organic synthesis. For example, monoesters derived from this compound have been employed as key intermediates in the stereoselective synthesis of complex molecules like methyl 9-methyl-6-oxo-5-tosyl-5,6,6aβ,7β,8,10aβ-hexahydroindeno[2,1-b]indole-7α-carboxylate. This particular compound is a crucial precursor in the development of C(7)-functionalized analogues of yuehchukene (YCK), a potential antifertility agent [].

Q3: Are there any computational studies exploring the reactivity of this compound?

A3: Yes, quantum chemical studies have been conducted to investigate the alkylation of benzene with this compound []. These studies utilize computational models to understand the reaction mechanism, energetics, and factors influencing the selectivity of the alkylation process. This information can guide the development of more efficient and selective synthetic strategies.

Q4: What is the significance of studying the halogenation of cyclohex-4-ene-1,2-dicarboxylic acids?

A4: Research has focused on understanding the stereochemistry of halogenation reactions involving cyclohex-4-ene-1,2-dicarboxylic acids []. This is important because the stereochemistry of the resulting halogenated products can significantly influence their reactivity and potential applications in subsequent synthetic transformations.

Q5: Beyond the synthesis of specific compounds, are there broader applications for this compound derivatives?

A5: Research into chiral monoesters derived from this compound and bicyclo[2.2.1]-hept-5-ene-2,3-dicarboxylic acid suggests a broader range of applications []. These chiral building blocks are likely being investigated for their potential in asymmetric synthesis, a powerful tool for creating enantiomerically pure compounds, which are essential in pharmaceuticals and other fields.

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